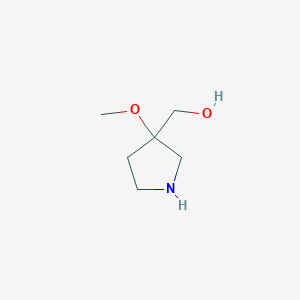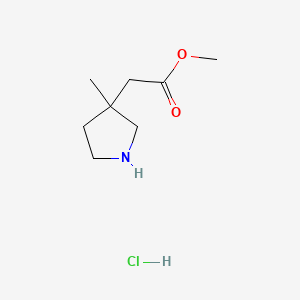
lambda2-Ruthenium(2+)tris(4-ethenyl-4'-methyl-2,2'-bipyridine)bis(hexafluoro-lambda5-phosphanuide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide): is a complex compound that belongs to the family of ruthenium polypyridyl complexes. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) typically involves the coordination of ruthenium with 4-ethenyl-4’-methyl-2,2’-bipyridine ligands and hexafluoro-lambda5-phosphanuide anions. The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or ethanol. The process may require heating and the presence of a base to facilitate the coordination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.
Reduction: It can also undergo reduction reactions, accepting electrons from other species.
Substitution: The bipyridine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including photoredox catalysis and organic synthesis.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the development of dye-sensitized solar cells and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) involves its ability to undergo redox reactions and interact with various molecular targets. The compound’s ruthenium center can accept and donate electrons, facilitating electron transfer processes. The bipyridine ligands play a crucial role in stabilizing the complex and modulating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Ruthenium(II) tris(bipyridine) complexes: These compounds share similar photophysical properties but differ in their ligand structures.
Ruthenium(II) polypyridyl complexes: These include various derivatives with different substituents on the bipyridine ligands.
Uniqueness: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring precise control over electron transfer processes .
Eigenschaften
Molekularformel |
C39H36F12N6P2Ru |
|---|---|
Molekulargewicht |
979.7 g/mol |
IUPAC-Name |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C13H12N2.2F6P.Ru/c3*1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-9H,1H2,2H3;;;/q;;;2*-1;+2 |
InChI-Schlüssel |
NSMBCSORHRQACB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)




![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)


